molecular formula C62H78F3N17O14 B1496784 (2S)-N-(2-amino-2-oxoethyl)-1-[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-formamido-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoyl]amino]pentanoyl]pyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid

(2S)-N-(2-amino-2-oxoethyl)-1-[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-formamido-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoyl]amino]pentanoyl]pyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid

Cat. No.: B1496784
M. Wt: 1342.4 g/mol
InChI Key: GJBKPDDUZLMRGB-REHYOMNPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound (2S)-N-(2-amino-2-oxoethyl)-1-[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-formamido-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoyl]amino]pentanoyl]pyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid is a complex organic molecule with significant biochemical and pharmaceutical relevance. This compound is characterized by its intricate structure, which includes multiple amino acid residues and functional groups, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, each requiring precise reaction conditions. The process typically begins with the protection of amino groups, followed by the sequential addition of amino acid residues through peptide bond formation. The final steps involve deprotection and purification to obtain the desired compound in its pure form. The reaction conditions often include the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate peptide bond formation.

Industrial Production Methods

Industrial production of this compound may involve solid-phase peptide synthesis (SPPS) due to its efficiency in handling complex peptide sequences. SPPS allows for the stepwise addition of amino acids on a solid support, followed by cleavage and purification. This method is advantageous for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The presence of hydroxyl and amino groups makes it susceptible to oxidation reactions.

    Reduction: Reduction reactions can target the carbonyl groups within the molecule.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amino and hydroxyl sites.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be used under mild conditions.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

This compound has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its role in protein interactions and enzymatic processes.

    Medicine: Investigated for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of pharmaceuticals and biochemical assays.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. This interaction can trigger a cascade of biochemical events, ultimately leading to the desired therapeutic or biochemical effect.

Comparison with Similar Compounds

Similar Compounds

  • **(2S)-2-[[(2S)-2-formamido-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoyl]amino]pentanoyl]pyrrolidine-2-carboxamide
  • Bis(2-ethylhexyl) terephthalate

Uniqueness

The uniqueness of this compound lies in its complex structure, which allows for specific interactions with molecular targets. Compared to similar compounds, it offers a higher degree of specificity and potency, making it a valuable tool in biochemical and pharmaceutical research.

Properties

Molecular Formula

C62H78F3N17O14

Molecular Weight

1342.4 g/mol

IUPAC Name

(2S)-N-(2-amino-2-oxoethyl)-1-[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-formamido-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoyl]amino]pentanoyl]pyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C60H77N17O12.C2HF3O2/c1-33(2)21-45(53(83)71-43(13-7-19-65-60(62)63)59(89)77-20-8-14-50(77)58(88)68-29-51(61)81)72-55(85)47(23-35-26-66-41-11-5-3-9-39(35)41)75-54(84)46(22-34-15-17-38(80)18-16-34)73-57(87)49(30-78)76-56(86)48(24-36-27-67-42-12-6-4-10-40(36)42)74-52(82)44(70-32-79)25-37-28-64-31-69-37;3-2(4,5)1(6)7/h3-6,9-12,15-18,26-28,31-33,43-50,66-67,78,80H,7-8,13-14,19-25,29-30H2,1-2H3,(H2,61,81)(H,64,69)(H,68,88)(H,70,79)(H,71,83)(H,72,85)(H,73,87)(H,74,82)(H,75,84)(H,76,86)(H4,62,63,65);(H,6,7)/t43-,44-,45-,46-,47+,48-,49-,50-;/m0./s1

InChI Key

GJBKPDDUZLMRGB-REHYOMNPSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)NCC(=O)N)NC(=O)[C@@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC5=CNC6=CC=CC=C65)NC(=O)[C@H](CC7=CN=CN7)NC=O.C(=O)(C(F)(F)F)O

Canonical SMILES

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NCC(=O)N)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CC7=CN=CN7)NC=O.C(=O)(C(F)(F)F)O

sequence

HWSYWLRPG

Origin of Product

United States

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